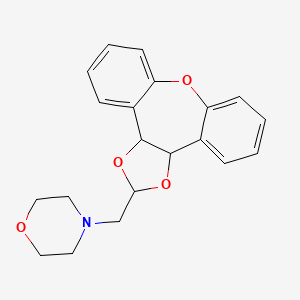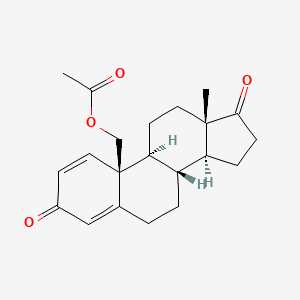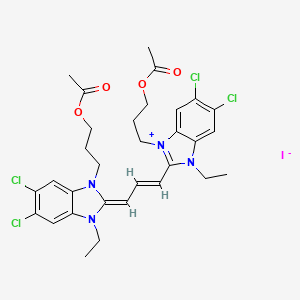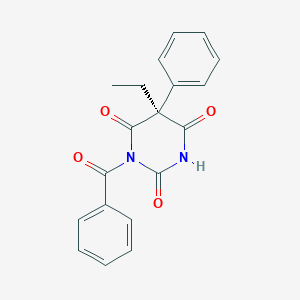
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides to form the ester intermediates.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an HIV-1 integrase inhibitor, it binds to the LEDGF/p75-binding pocket, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride can be compared with other similar compounds such as:
1H-Imidazole-4-carboxylic acid: A simpler imidazole derivative used in the synthesis of coordination polymers.
2-Hydroxy-1H-imidazole-4-carboxylic acid: Known for its use in heterocyclic building blocks.
1- (4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride: Another imidazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as an HIV-1 integrase inhibitor, which distinguishes it from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
139261-80-6 |
|---|---|
Molekularformel |
C13H15Cl2N3O2 |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
ethyl 2-(4-chloroanilino)-5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2.ClH/c1-3-19-12(18)11-8(2)15-13(17-11)16-10-6-4-9(14)5-7-10;/h4-7H,3H2,1-2H3,(H2,15,16,17);1H |
InChI-Schlüssel |
RMHKKLAZNGUKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=N1)NC2=CC=C(C=C2)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


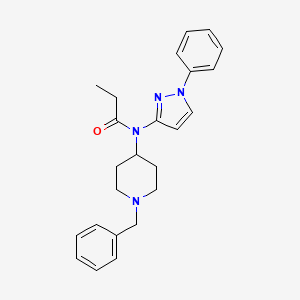

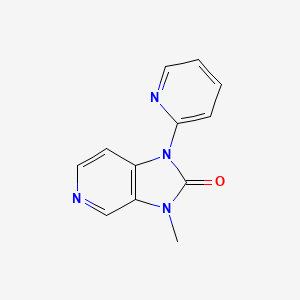
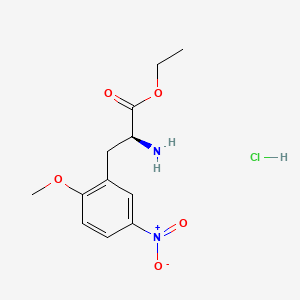
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
